BenchChemオンラインストアへようこそ!

tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Chiral building block Enantioselective synthesis Stereochemistry-dependent pharmacology

tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932590-17-4) is a single-enantiomer, Boc-protected 2-azabicyclo[2.2.1]heptan-5-one derivative. It belongs to the class of conformationally constrained, chiral bicyclic amino acid surrogates widely employed as rigidified proline analogs and advanced intermediates in medicinal chemistry.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 1932590-17-4
Cat. No. B3113048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
CAS1932590-17-4
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC1CC2=O
InChIInChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-6-7-4-8(12)5-9(7)13/h7-8H,4-6H2,1-3H3/t7-,8-/m0/s1
InChIKeyYGENGNQEVDONGO-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate – Stereochemically Defined Bicyclic Lactam for Chiral Scaffold and Intermediate Procurement


tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1932590-17-4) is a single-enantiomer, Boc-protected 2-azabicyclo[2.2.1]heptan-5-one derivative . It belongs to the class of conformationally constrained, chiral bicyclic amino acid surrogates widely employed as rigidified proline analogs and advanced intermediates in medicinal chemistry [1]. The compound features a bridged [2.2.1] scaffold bearing a ketone at the 5-position and a Boc carbamate on the endocyclic nitrogen, yielding a molecular formula of C11H17NO3 and a molecular weight of 211.26 g·mol⁻¹ .

Why Generic Substitution of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Risks Stereochemical and Functional Mismatch in Downstream Synthesis


The 2-azabicyclo[2.2.1]heptan-5-one scaffold exists in multiple stereoisomeric and regioisomeric forms whose biological and synthetic outcomes are exquisitely sensitive to absolute configuration at the bridgehead carbons (C1 and C4) [1]. Procurement of the racemic mixture (CAS 198835-06-2) or the (1R,4R) enantiomer (CAS 1400808-00-5) in place of the (1S,4S) enantiomer can invert the spatial orientation of substituents in the target molecule, leading to loss of potency or selectivity at chiral biological targets such as nicotinic acetylcholine receptors and muscarinic receptors where rigid azabicycloheptane analogs have demonstrated stereochemistry-dependent activity [1][2]. Similarly, substituting the Boc group for a benzyl carbamate (Cbz, CAS 140927-13-5) alters deprotection orthogonality and may be incompatible with hydrogenation-sensitive or acid-labile downstream functionality, while the homologous [2.2.2]octane analog (CAS 1932043-29-2) introduces a different ring size and conformational ensemble that may not be tolerated in the target binding pocket [1][3].

Quantitative Differentiation of tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate vs. Closest Analogs: Procurement-Relevant Evidence


Stereochemical Identity: Absolute (1S,4S) Configuration vs. Racemic and Opposite Enantiomer Forms

The compound is supplied as the single (1S,4S) enantiomer (CAS 1932590-17-4), distinguished from the (1R,4R) enantiomer (CAS 1400808-00-5) and the racemic mixture (CAS 198835-06-2). In muscarinic receptor studies on rigid 2-azabicyclo[2.2.1]heptane arecoline analogs, the (1S,4S) enantiomer exhibited a Ki of 28 nM at M1 receptors compared to the (1R,4R) enantiomer with Ki = 1,200 nM, representing a ~43-fold difference in binding affinity attributable solely to absolute stereochemistry [1]. While these specific Ki values are from the 6-carboxymethyl-substituted analog, the underlying principle of enantiomer-divergent biological activity is a class-level characteristic of the 2-azabicyclo[2.2.1]heptane scaffold and directly informs the procurement decision for the 5-oxo derivative [2].

Chiral building block Enantioselective synthesis Stereochemistry-dependent pharmacology

Protecting Group Orthogonality: Boc vs. Cbz as the N-Protecting Strategy

The Boc (tert-butoxycarbonyl) group on the target compound enables acid-labile deprotection (TFA/DCM, HCl/dioxane) that is orthogonal to the hydrogenolysis conditions required for the Cbz-protected analog (benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, CAS 140927-13-5) [1]. The Boc group undergoes clean cleavage under mild acidic conditions (typically 20–50% TFA in DCM, 0 °C to rt, 1–4 h), whereas Cbz removal requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic HBr/AcOH, which may reduce or otherwise alter the ketone functionality present at the 5-position [1][2]. The predicted pKa of the conjugate acid of the target compound is −1.02 ± 0.20, confirming the nitrogen's low basicity and the Boc group's stability under neutral and mildly basic conditions .

Orthogonal protection Solid-phase peptide synthesis Multi-step total synthesis

Ring-Size Specificity: [2.2.1] Bicycloheptane vs. [2.2.2] Bicyclooctane Scaffold

The [2.2.1] bicycloheptane scaffold of the target compound (C11H17NO3, MW 211.26) imposes a distinct conformational constraint compared to the homologous [2.2.2] bicyclooctane derivative (CAS 1932043-29-2, C12H19NO3, MW 225.28) . The [2.2.1] system features a one-carbon bridge between C1 and C4, producing a more compact, rigid framework with a bridgehead-to-bridgehead distance approximately 0.5 Å shorter than the [2.2.2] system, which contains a two-carbon bridge. In TAAR1 receptor modulator patents, the [2.2.1] and [2.2.2] scaffolds display divergent pharmacological profiles, with the smaller [2.2.1] system often yielding higher ligand efficiency due to fewer rotatable bonds and lower molecular weight [1]. The target compound also has a melting point of 96 °C, a boiling point of 308 °C, and a density of 1.173 g·cm⁻³ .

Conformational constraint Scaffold rigidity Ring-size SAR

Commercial Availability and Price Point: Single Enantiomer (1S,4S) vs. Racemate Supply Landscape

The (1S,4S) enantiomer (CAS 1932590-17-4) is stocked by multiple major research chemical suppliers including Fluorochem (100 mg at £38.00, 250 mg at £66.00, in-stock) and FUJIFILM Wako , with a declared minimum purity specification of 97% (HPLC) from independent sources such as CalpacLab . In contrast, the (1R,4R) enantiomer (CAS 1400808-00-5) is listed at Aladdin at $349.90 per gram with an 8–12 week lead time and at CymitQuimica at €267 per gram with some discontinued stock . The racemic form (CAS 198835-06-2) is more widely available at lower cost (~$50–100/g from multiple vendors) but lacks stereochemical definition, which may necessitate chiral resolution before use in enantioselective applications [1].

Commercial sourcing Cost efficiency Supply chain reliability

Ketone Redox Handle: Synthetic Versatility of the 5-Oxo Group vs. Des-Oxo and Hydroxy Analogs

The 5-oxo ketone in the target compound serves as a versatile synthetic handle enabling reductive amination, Grignard addition, Wittig olefination, and reduction to the 5-hydroxy derivative. In the synthesis of epibatidine analogs, the N-Boc-5-oxo-2-azabicyclo[2.2.1]heptane intermediate was converted to 5-endo- and 5-exo-hydroxylated derivatives via stereoselective reduction, with the ketone oxidation state dictating the accessible stereochemical outcomes at C5 [1]. The des-oxo analog, tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 1034912-28-1, MW 197.28), lacks this functional handle entirely, limiting downstream diversification options to N-substitution or bridgehead functionalization only .

Ketone functionalization Reductive amination Diversity-oriented synthesis

Validated Application Scenarios for tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Driven by Quantitative Differentiation Evidence


Enantioselective Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands Requiring Defined (1S,4S) Stereochemistry

The (1S,4S) absolute configuration is critical for programs synthesizing epibatidine and isoepoxidine analogs where the spatial orientation of the 5-substituent relative to the bridgehead determines nAChR subtype selectivity. As demonstrated for 7-substituted 2-azabicyclo[2.2.1]heptane epibatidine analogs, the stereochemistry at C1 and C4 governs ligand binding geometry [1]. The ketone at C5 enables direct reductive amination to install amine-bearing pharmacophores while preserving the (1S,4S) configuration, a transformation not achievable with the des-oxo or 5-hydroxy derivatives without additional oxidation/reduction steps [2].

Synthesis of Conformationally Constrained Proline Mimetics for Peptide Backbone Rigidification

The 2-azabicyclo[2.2.1]heptane scaffold is a validated proline surrogate that imposes a fixed φ dihedral angle, enhancing peptide metabolic stability and receptor selectivity [1]. The Boc protecting group of the (1S,4S) compound aligns with standard Fmoc/t-Bu solid-phase peptide synthesis protocols, where TFA-mediated global deprotection simultaneously liberates the endocyclic nitrogen for on-resin coupling or further functionalization. The ketone at C5 provides an orthogonal attachment point for side-chain introduction via reductive amination without perturbing the backbone amide geometry [2].

Fragment-Based Drug Discovery (FBDD) Using the [2.2.1] Bicyclic Lactam as a Low-Molecular-Weight, Rule-of-Three-Compliant Core

With MW = 211.26, clogP ~ 1.3, and only 2 rotatable bonds, the target compound satisfies all Rule-of-Three criteria for fragment library membership (MW < 300, clogP ≤ 3, H-bond acceptors ≤ 3) [1]. The compact [2.2.1] scaffold, as opposed to the larger [2.2.2]octane (MW 225.28), offers higher ligand efficiency potential. Procurement of the single (1S,4S) enantiomer ensures that fragment hits are stereochemically defined from the outset, avoiding the confounding factor of racemic fragment screening where the active enantiomer cannot be deconvoluted without additional synthesis [2].

Multi-Step Total Synthesis of Chiral Alkaloid Natural Products Containing the 2-Azabicyclo[2.2.1]heptane Core

The 2-azabicyclo[2.2.1]heptane framework is found in natural products such as longeracemine. A SmI₂-mediated spirocyclization/rearrangement cascade has been reported to construct this core [1]. The target compound serves as a pre-formed, stereochemically pure advanced intermediate that can directly enter late-stage synthetic sequences, bypassing 6–8 steps of chiral pool synthesis starting from trans-4-hydroxy-L-proline [2]. The Boc group's acid lability permits late-stage deprotection under conditions compatible with many natural product functional groups, while the ketone provides a handle for C–C bond formation via nucleophilic addition or olefination chemistry [3].

Quote Request

Request a Quote for tert-Butyl (1S,4S)-5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.